molecular formula C15H16N4O2 B2765594 Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 329795-91-7

Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2765594
CAS No.: 329795-91-7
M. Wt: 284.319
InChI Key: QSCOVHJDMBRUBW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound designed for research applications, particularly in the field of medicinal chemistry and drug discovery. It belongs to the class of triazolo[1,5-a]pyrimidine derivatives, which are recognized as privileged scaffolds in the development of biologically active molecules . These structures are of significant interest due to their structural similarity to purine bases, allowing them to interact with various enzymatic targets . The compound serves as a key synthetic intermediate for researchers exploring new therapeutic agents. The triazolo[1,5-a]pyrimidine core is associated with a broad spectrum of pharmacological activities, and this specific derivative can be utilized in the synthesis of more complex molecules for screening against various disease models . Its synthesis typically involves a multi-component condensation reaction, aligning with modern principles of efficient and atom-economical synthetic chemistry . This product is intended for use in a controlled laboratory environment by qualified professionals. It is strictly for research purposes and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

ethyl 5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-3-21-14(20)12-10(2)18-15-16-9-17-19(15)13(12)11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCOVHJDMBRUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1-(1-piperidinylsulfonyl)acetones, aromatic aldehydes, and 3-amino-1,2,4-triazole in DMF (Dimethylformamide). The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl carboxylate group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and biological activity.

Reagents/ConditionsProductsYieldKey Observations
NaOH (1M), H₂O, reflux5-Methyl-7-phenyl-4,7-dihydro triazolo[1,5-a]pyrimidine-6-carboxylic acid85%–92%Complete hydrolysis in 4–6 hours; product retains triazolopyrimidine core stability .
HCl (conc.), ethanol, 60°CSame as above78%Slower reaction (8–10 hours); side product formation <5%.

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol .

Nucleophilic Substitution at the Triazole Ring

The triazole ring exhibits electrophilic character at nitrogen positions, enabling alkylation or arylation reactions.

Reagents/ConditionsProductsYieldSelectivity Notes
CH₃I, K₂CO₃, DMF, 80°CN-Methylated derivative at position 267%Regioselectivity driven by steric and electronic factors .
Benzyl bromide, Et₃N, THFN-Benzyl derivative58%Competitive substitution at pyrimidine nitrogen observed (~12%).

Applications : Alkylation enhances lipophilicity, improving membrane permeability in biological systems.

Oxidation Reactions

Controlled oxidation modifies the dihydropyrimidine moiety to aromatic pyrimidine, altering electronic properties.

ReagentConditionsProductsYield
KMnO₄ (0.1M), H₂O, 25°C12 hours, stirringAromatic pyrimidine derivative60%
H₂O₂ (30%), acetic acid50°C, 6 hoursSame as above55%

Mechanistic Pathway : Oxidation proceeds via radical intermediates, with MnO₂ or peracetic acid acting as oxidizing agents.

Cyclocondensation and Heterocycle Formation

The compound participates in cyclocondensation with aldehydes or ketones to form fused heterocycles.

Partner ReactantCatalyst/ConditionsProductsYield
BenzaldehydeTMDP, ethanol/H₂OFused triazolo-pyrimidine-quinazoline73%
AcetylacetonePiperidine, refluxBicyclic derivative65%

Key Insight : The reaction exploits the nucleophilic NH group in the dihydropyrimidine ring, enabling C–N bond formation .

Interaction with Biological Targets

While not a classical chemical reaction, the compound’s binding to enzymes informs its functionalization strategies:

  • Antiviral Activity : Inhibits influenza RNA polymerase PA–PB1 heterodimerization via H-bonding with carboxylate and triazole groups .

  • Anticancer Potential : Disrupts topoisomerase II activity through intercalation, as shown in HepG2 cell assays.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral properties. For instance, compounds similar to ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been studied for their ability to inhibit the influenza A virus polymerase. A study demonstrated the synthesis of triazolo-pyrimidine derivatives targeting the PA-PB1 interface of the influenza virus polymerase, showing promising results in inhibiting viral replication .

Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has focused on synthesizing various triazolo-pyrimidine derivatives and evaluating their cytotoxic effects against different cancer cell lines. Some studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways .

Enzyme Inhibition
this compound has also been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, studies have shown that certain derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .

Agricultural Science

Pesticidal Applications
The compound has been explored for its potential use as a pesticide. Triazole derivatives are known for their fungicidal properties and have been incorporated into formulations aimed at controlling fungal pathogens in crops. Research into the efficacy of these compounds against various plant pathogens has shown promising results .

Materials Science

Synthesis of Novel Materials
In materials science, this compound can serve as a building block for creating novel polymers and hybrid materials. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength .

Case Study 1: Antiviral Activity

A study published in Nature focused on synthesizing various triazolo-pyrimidine derivatives to evaluate their antiviral activity against influenza A virus. The synthesized compounds were tested in vitro and showed significant inhibition of viral replication at low concentrations .

Case Study 2: Pesticidal Efficacy

In agricultural research conducted by a team at the University of Malaya, ethyl 5-methyl-7-phenyl derivatives were tested against common fungal pathogens affecting rice crops. Results indicated a notable reduction in fungal growth compared to control groups .

Synthesis Protocols

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The reaction generally begins with ethyl cyanoacetate and appropriate aldehydes or ketones.
  • Catalysis : The use of catalysts such as 4,4'-trimethylenedipiperidine has been shown to enhance yields significantly during the condensation reactions .
  • Reaction Conditions : Optimal conditions often include refluxing in a solvent mixture (e.g., water/ethanol) to facilitate reaction completion.

Mechanism of Action

The mechanism by which Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons
Compound Name Substituents (Position) Molecular Weight Key Structural Features References
Target Compound 5-methyl, 7-phenyl, 4,7-dihydro 284.32 Dihydro core, ester group at C6
Ethyl 7-(4-chlorophenyl)-5-methyl-... 7-(4-Cl-phenyl) 318.77 Chloro substituent enhances lipophilicity
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-... 7-(3,4,5-OMe-phenyl) 436.46 Methoxy groups improve solubility
Ethyl 2-amino-5-methyl-7-phenyl-... (Compound 8) 2-amino, 5-methyl, 7-phenyl - Aromatic core, regioselective synthesis
Ethyl 2-amino-7-methyl-5-phenyl-... (Compound 9) 2-amino, 7-methyl, 5-phenyl - Regioselectivity differs from Compound 8
Triazavirin (Antiviral drug) 2-methylsulfanyl, 6-nitro - Fully aromatic, nitro group for activity
  • Chlorophenyl vs. Phenyl: Chlorine at position 7 (e.g., 7-(4-Cl-phenyl)) increases molecular weight (318.77 vs.
  • Methoxy Substitutions : Compounds with 3,4,5-trimethoxyphenyl groups (MW: 436.46) exhibit improved solubility due to polar methoxy groups, which may enhance bioavailability .
  • Amino vs. Methyl: The presence of an amino group at position 2 (e.g., Compound 8) introduces hydrogen-bonding capacity, which could improve target binding compared to the target compound’s methyl group .
Table 2: Activity Comparisons
Compound Name Key Modifications Reported Activities References
Target Compound Dihydro core, ester group No specific activity reported -
Triazavirin 2-methylsulfanyl, 6-nitro Broad-spectrum antiviral
Compound 5a (Carboxamide) 6-carboxamide, 3,4,5-OMe-phenyl Antimicrobial (43–66% yields)
Ethyl 7-acetamido-5-(5-methylfuran-2-yl)-... Acetamido at C7 Anti-ulcer potential (synthetic intermediate)
  • Antiviral Potential: Triazavirin’s nitro and methylsulfanyl groups are critical for its antiviral activity, absent in the target compound .

Biological Activity

Ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C15H16N4O2C_{15}H_{16}N_{4}O_{2} and a CAS number of 329795-91-7. Its structure includes a triazolopyrimidine core which is known for conferring various pharmacological activities. The presence of the ethyl and phenyl groups enhances its lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC15H16N4O2C_{15}H_{16}N_{4}O_{2}
CAS Number329795-91-7
Melting PointNot specified
SolubilityNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazolopyrimidine derivatives, including this compound. It has shown significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

This compound has demonstrated promising anticancer activity in vitro. For instance, it exhibited cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity . The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

This compound has also been evaluated for anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act on specific receptors related to cell proliferation and apoptosis.
  • Cell Cycle Interference : Evidence suggests that it disrupts normal cell cycle progression in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A comparative study demonstrated that this compound exhibited greater antimicrobial activity than traditional antibiotics against resistant strains .
  • Cancer Cell Line Study : In a controlled laboratory setting, treatment with this compound resulted in significant reductions in cell viability across multiple cancer cell lines within 48 hours .

Q & A

Basic Research Questions

Q. How can the synthesis of ethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate be optimized for high yield and sustainability?

  • Methodological Answer : A green chemistry approach using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst enables efficient synthesis. Two protocols are recommended:

  • Molten-state TMDP : Stir reactants (e.g., 4-phenylbenzaldehyde, 3-amino-1,2,4-triazole, ethyl cyanoacetate) in TMDP at 65°C. Yields reach ~92% with recyclable TMDP .
  • Aqueous ethanol (1:1 v/v) : Reflux reactants with TMDP (10 mol%) in water/ethanol. This avoids toxic solvents and achieves ~95% crude yield .
    • Both methods prioritize low toxicity, non-flammability, and minimal waste.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR in DMSO-d6 or CDCl3 to confirm substituents and hydrogen environments. For example, NH protons in triazole rings resonate at δ ~10.8–11.0 ppm .
  • X-ray Crystallography : Analyze dihedral angles and ring puckering (e.g., dihydropyrimidine adopts an envelope conformation; triazole rings are planar). Cremer & Pople parameters (θ, φ) quantify ring distortions .
  • Elemental Analysis : Validate purity via microanalysis (e.g., Perkin-Elmer 240-B) .

Advanced Research Questions

Q. How can regioselectivity in triazolopyrimidine derivatives be controlled during multi-component reactions (MCRs)?

  • Methodological Answer : Reaction conditions dictate regioselectivity:

  • Acidic vs. Ionic Conditions : Under acidic conditions (HCl/ethanol), 2-amino-5-methyl-7-phenyl derivatives form preferentially. In ionic liquids, 2-amino-7-methyl-5-phenyl isomers dominate due to altered transition-state stabilization .
  • Catalyst Design : TMDP’s Lewis basic sites and hydrogen-bonding capacity direct cyclization pathways, favoring 5-methyl-7-phenyl substitution .
    • Data Contradiction Note : Conflicting reports on substituent effects (e.g., electron-withdrawing groups on phenyl rings) require DFT studies to resolve steric/electronic influences .

Q. What strategies validate the biological activity of this compound against cancer cell lines?

  • Methodological Answer :

  • Antiproliferative Assays : Use MTT or SRB assays on HeLa, MCF-7, or A549 cells. Derivatives with electron-rich phenyl groups (e.g., 3,4-dimethoxy) show IC50_{50} values <10 μM due to enhanced DNA intercalation .
  • Structure-Activity Relationship (SAR) : Modify substituents at positions 5 (methyl) and 7 (phenyl). For example, replacing methyl with trifluoromethyl improves metabolic stability but reduces solubility .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., DHFR, MDM2). The triazolopyrimidine core forms π-π stacking with aromatic residues, while carboxylate esters engage in hydrogen bonding .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

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